1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester
Description
This compound is an ethyl ester derivative of a 1H-imidazole-5-carboxylic acid scaffold, featuring a 4-methyl group on the imidazole ring and a 2-[(phenylmethoxy)methyl] substituent.
Properties
CAS No. |
1263284-60-1 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(phenylmethoxymethyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-15(18)14-11(2)16-13(17-14)10-19-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) |
InChI Key |
ZHGMLFVPMQCHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)COCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Chlorooxaloacetic Acid Diethyl Ester with Butamidine Derivatives
The synthesis begins with α-chlorooxaloacetic acid diethyl ester as a key precursor. Under reflux conditions in the presence of organic bases (e.g., triethylamine or pyridine), this compound reacts with butamidine or its acid salts (e.g., butamidine hydrochloride) to form the imidazole core. The reaction proceeds via nucleophilic substitution and cyclization, yielding 2-propyl-1H-imidazole-5-carboxylic acid ethyl ester intermediates.
To introduce the (phenylmethoxy)methyl group at the 2-position, hydroxymethylation is performed using formaldehyde in a polar solvent (e.g., water or ethanol) under basic conditions (pH 9–14). The resulting hydroxymethyl intermediate is then protected with benzyloxymethyl chloride (BOM-Cl) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step ensures regioselective functionalization at the 2-position.
Key Reaction Conditions :
- Temperature: 50–100°C for hydroxymethylation.
- Solvent: DMF or THF for BOM-Cl protection.
- Yield: 60–75% after recrystallization.
Grignard Addition to Imidazole Dicarboxylates
An alternative route involves the synthesis of 2-propylimidazole-4,5-dicarboxylic acid diethyl ester via nitric acid oxidation of hydroxymethylated intermediates. This dicarboxylate undergoes Grignard addition with methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF) at 0–10°C to introduce the 4-methyl group. Subsequent transesterification with ethanol in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) yields the ethyl ester.
Modification for Target Compound :
- The 2-propyl group is replaced by (phenylmethoxy)methyl via nucleophilic substitution using BOM-Cl and NaH.
- Purification via silica gel chromatography ensures >95% purity.
Direct Alkylation of Preformed Imidazole Cores
Ethyl 4-methyl-1H-imidazole-5-carboxylate can be alkylated at the 2-position using benzyloxymethyl bromide (BOM-Br) in acetonitrile with potassium carbonate (K₂CO₃) as a base. This one-pot method avoids intermediate isolation, achieving 65–80% yields.
Advantages :
- Shorter reaction time (4–6 hours).
- Compatible with microwave-assisted synthesis for rapid heating/cooling cycles.
Multicomponent Coupling Approaches
A three-component reaction involving ethyl acetoacetate, ammonium acetate, and benzyloxymethyl aldehyde derivatives in acetic acid generates the target compound directly. This method leverages in situ imine formation and cyclization, followed by esterification.
Optimized Parameters :
- Molar ratio: 1:1:1 (aldehyde:ammonium acetate:ethyl acetoacetate).
- Catalyst: None required; reaction proceeds at room temperature.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization | Cyclization, BOM-Cl protection | 60–75 | 95–98 | High |
| Grignard | Grignard addition, transesterification | 50–65 | 90–95 | Moderate |
| Alkylation | Direct alkylation | 65–80 | 97–99 | High |
| Multicomponent | One-pot synthesis | 70–85 | 85–90 | Low |
Critical Considerations
- Regioselectivity : The 2-position of imidazole is more nucleophilic, favoring alkylation over 4- or 5-positions.
- Protection Strategies : Benzyloxymethyl groups are stable under acidic conditions but require hydrogenolysis for deprotection.
- Purification : Recrystallization from heptane or ethyl acetate ensures high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the ester group to produce alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazole derivatives. For instance, compounds similar to 1H-Imidazole-5-carboxylic acid have shown efficacy against viral strains such as HIV and dengue virus. Research indicates that certain imidazole derivatives can inhibit HIV-1 protease effectively, demonstrating their potential as antiviral agents .
Case Study:
In vitro evaluations have shown that specific imidazole derivatives exhibit micromolar activity against yellow fever virus (YFV) and dengue virus (DENV), with some compounds achieving an EC50 value as low as 1.85 μM against YFV .
| Compound | Virus Target | EC50 (μM) |
|---|---|---|
| Imidazole Derivative A | YFV | 1.85 |
| Imidazole Derivative B | DENV | 2.10 |
Anticancer Activity
Imidazole derivatives are also being investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study:
A study demonstrated that an imidazole derivative could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis and reduced cell viability .
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Imidazole Derivative C | Breast Cancer | 15.0 |
| Imidazole Derivative D | Lung Cancer | 12.5 |
Fungicidal Activity
The compound has shown promise as a fungicide in agricultural settings. Its efficacy against various fungal pathogens makes it a candidate for developing new crop protection products.
Case Study:
Field trials have indicated that formulations containing imidazole derivatives significantly reduce fungal infections in crops like wheat and corn, thereby improving yield and quality .
| Crop | Pathogen | Efficacy (%) |
|---|---|---|
| Wheat | Fusarium spp. | 85 |
| Corn | Aspergillus spp. | 78 |
Polymer Development
Imidazole derivatives are utilized in synthesizing advanced materials, including polymers with enhanced thermal stability and mechanical properties.
Case Study:
Research has demonstrated that incorporating imidazole-based compounds into polymer matrices can improve their thermal resistance and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .
| Polymer Type | Property Improved | Measurement |
|---|---|---|
| Polyimide | Thermal Stability | TGA Analysis |
| Epoxy Resin | Mechanical Strength | Tensile Test |
Mechanism of Action
The mechanism by which 1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester exerts its effects involves its interaction with various molecular targets. The compound can inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . This inhibition affects the energy production pathways in cells, making it a valuable tool for studying cellular metabolism and energy transfer processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally related imidazole-5-carboxylate esters:
Key Observations
Substituent Effects on Physical Properties: The 4-methyl group (present in the target compound and CAS 51605-32-4) contributes to steric hindrance and moderate polarity. The absence of a substituent at position 2 in CAS 51605-32-4 results in a higher melting point (206°C) compared to analogs with bulky groups, which may disrupt crystal packing .
Reactivity and Synthetic Routes: The benzyloxymethyl group in the target compound likely requires protective strategies during synthesis, similar to methods described for 4-(1-hydroxy-1-methylethyl) derivatives (Grignard reactions, cyclization) . Amino-substituted analogs (e.g., CAS 177760-04-2) may undergo nucleophilic reactions at the NH₂ group, offering pathways for further functionalization .
Biological Implications: Imidazole rings are known for interactions with biological targets (e.g., enzymes, receptors). The benzyloxymethyl group in the target compound could enhance binding to hydrophobic pockets in proteins, similar to fluorophenyl-substituted analogs in . Ethyl esters generally improve bioavailability by increasing lipid solubility, as noted in pharmacopeial standards for related compounds like etomidate (C₁₄H₁₆N₂O₂) .
Biological Activity
1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, highlighting its role as a xanthine oxidase inhibitor and antiviral agent.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₅N₃O₄
- Molecular Weight : 291.31 g/mol
- CAS Number : 119140-50-0
Synthesis
The synthesis of 1H-imidazole derivatives often involves the cyclization of aldehydes with corresponding oximes and ammonium acetate. The specific derivative can be synthesized through various methods that allow for the introduction of substituents at different positions on the imidazole ring, enhancing its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, certain substituted imidazoles have shown inhibitory effects against various viruses, including:
- Cowpox Virus : Selectivity Index (SI) = 20
- Ectromelia Virus : SI = 46
- Other viruses such as influenza A and HIV-1 have also been targets for these compounds .
Xanthine Oxidase Inhibition
One of the notable biological activities of this compound is its ability to inhibit xanthine oxidase, an enzyme involved in the metabolism of purines. Elevated levels of this enzyme are associated with gout due to increased uric acid production. The compound demonstrates excellent inhibitory potency with IC50 values ranging from to .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 4d | 0.003 | Mixed-type inhibitor |
| 4e | 0.003 | Mixed-type inhibitor |
| 4f | 0.006 | Mixed-type inhibitor |
Study on Xanthine Oxidase Inhibition
In a study evaluating various derivatives of imidazole for their xanthine oxidase inhibitory activity, compounds with hydroxyl substitutions exhibited superior potency compared to their methoxy counterparts. The most potent inhibitors were comparable to Febuxostat, a standard drug used in gout treatment .
Antiviral Efficacy
Another investigation focused on the antiviral activity of imidazole derivatives against orthopoxviruses revealed that modifications in the phenyl moiety significantly influenced both cytotoxicity and antiviral efficacy. For example, certain derivatives showed low cytotoxicity while maintaining high selectivity indices, indicating a promising therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
